molecular formula C9H6Cl2F2O3 B1409905 Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate CAS No. 1807059-07-9

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate

Cat. No.: B1409905
CAS No.: 1807059-07-9
M. Wt: 271.04 g/mol
InChI Key: PVKNKXYNSGKQOJ-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H6Cl2F2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate typically involves the esterification of 2,5-dichloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted amine or thiol groups.

    Hydrolysis: The major products are 2,5-dichloro-3-(difluoromethoxy)benzoic acid and methanol.

    Oxidation: Products depend on the specific oxidizing agent and conditions used, potentially yielding compounds with additional functional groups.

Scientific Research Applications

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-(difluoromethoxy)benzoate: Lacks the chlorine substituents, affecting its chemical behavior and applications.

    Methyl 2,5-difluorobenzoate:

Uniqueness

Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2,5-dichloro-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(10)3-6(7(5)11)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNKXYNSGKQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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